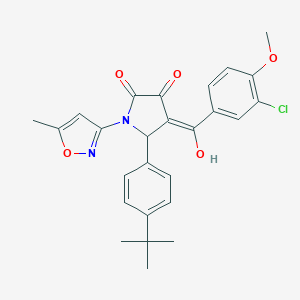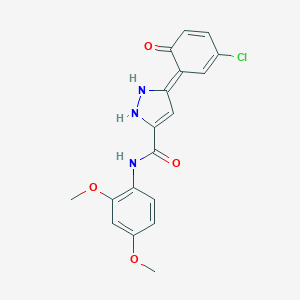
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-9876, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用機序
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of BRD4 by binding to its bromodomain, a region of the protein that recognizes and binds to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional coactivators, which are required for the activation of certain genes. As a result, the expression of genes that are involved in the progression of cancer is downregulated.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the replication of the hepatitis B virus by targeting the viral protein HBx. Furthermore, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of the immune response.
実験室実験の利点と制限
One of the main advantages of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for BRD4. This selectivity reduces the potential for off-target effects, making 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one a potentially safer drug candidate. However, one limitation of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on improving the solubility of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one to make it more suitable for in vivo use. Additionally, further studies could investigate the potential use of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of more potent and selective inhibitors of BRD4.
Conclusion:
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. Its selectivity for BRD4, anticancer properties, and anti-inflammatory effects make it a promising drug candidate. However, further research is needed to improve its solubility and investigate its potential use in the treatment of other diseases.
合成法
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-tert-butylphenylhydrazine with 3-chloro-4-methoxybenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 5-methylisoxazole-3-carboxylic acid to form the final product, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential use in the treatment of various diseases. One study found that 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition leads to the downregulation of several genes that are involved in the progression of cancer, making 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one a potential candidate for cancer treatment.
特性
製品名 |
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C26H25ClN2O5 |
分子量 |
480.9 g/mol |
IUPAC名 |
(4E)-5-(4-tert-butylphenyl)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25ClN2O5/c1-14-12-20(28-34-14)29-22(15-6-9-17(10-7-15)26(2,3)4)21(24(31)25(29)32)23(30)16-8-11-19(33-5)18(27)13-16/h6-13,22,30H,1-5H3/b23-21+ |
InChIキー |
SFIDVHMFICGNCV-XTQSDGFTSA-N |
異性体SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
正規SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)